molecular formula C13H21NO3 B2580663 1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 953807-08-4

1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2580663
CAS RN: 953807-08-4
M. Wt: 239.315
InChI Key: DFUFTEQOJINPSJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid, also known as DMCO, is an organic compound that has been used in various scientific research applications. It is a cyclic carboxylic acid that has been used as a versatile synthetic intermediate in the synthesis of various compounds, such as amino acids, peptides, and amines. DMCO has also been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Synthesis of Hexahydroquinolines : A study by Moosavi‐Zare and Afshar-Hezarkhani (2020) utilized a similar compound, pyridinium-1-sulfonic acid-2-carboxylic acid chloride, as a catalyst for the synthesis of hexahydroquinolines. This showcases the use of cyclohexyl derivatives in catalyzing significant chemical reactions (Moosavi‐Zare & Hadis Afshar-Hezarkhani, 2020).

  • Synthesis of Bicyclic Systems : Kharchenko et al. (2008) reported the condensation of 5-oxopyrrolidine-3-carboxylic acids, leading to the formation of novel bicyclic systems, indicating the versatility of oxopyrrolidine derivatives in synthesizing complex molecular structures (Y. Kharchenko, O. S. Detistov, & V. Orlov, 2008).

  • Crystal Structure Analysis : The molecular and crystal structure of a similar compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, was examined by Mironova et al. (2012). This research highlights the importance of structural analysis in understanding the properties and potential applications of cyclohexyl derivatives (E. V. Mironova et al., 2012).

properties

IUPAC Name

1-(2,3-dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-4-3-5-11(9(8)2)14-7-10(13(16)17)6-12(14)15/h8-11H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUFTEQOJINPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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